molecular formula C11H11FO2 B13064651 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione

1-(3-Fluoro-4-methylphenyl)butane-1,3-dione

Cat. No.: B13064651
M. Wt: 194.20 g/mol
InChI Key: SZKGXDGGUAYEGG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H11FO2. It is a derivative of butane-1,3-dione, where one of the phenyl groups is substituted with a fluorine atom and a methyl group.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions[][3].

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions[3][3]. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)butane-1,3-dione

InChI

InChI=1S/C11H11FO2/c1-7-3-4-9(6-10(7)12)11(14)5-8(2)13/h3-4,6H,5H2,1-2H3

InChI Key

SZKGXDGGUAYEGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(=O)C)F

Origin of Product

United States

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